![molecular formula C16H14FN3O2 B13725109 Methyl 5-(3-fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13725109.png)
Methyl 5-(3-fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(3-fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a dimethylimidazo ring, and a pyridine carboxylate moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction employs palladium as a catalyst and boron reagents to facilitate the coupling of the fluorophenyl group with the imidazo[4,5-b]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure autoclaves and specialized catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. For instance, the use of platinum and carbon as catalysts, along with controlled temperature and pressure conditions, can significantly enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
Methyl 5-(3-fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various halogenated derivatives .
科学的研究の応用
Methyl 5-(3-fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a neuroprotective and anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 5-(3-fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, such as the 5-HT2A receptor and dopamine receptors. This modulation can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
類似化合物との比較
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with potential anti-cancer activity.
Triazole-Pyrimidine Hybrids: Compounds with neuroprotective and anti-inflammatory properties.
Uniqueness
Methyl 5-(3-fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a fluorophenyl group and an imidazo[4,5-b]pyridine core makes it a valuable compound for various research applications.
特性
分子式 |
C16H14FN3O2 |
|---|---|
分子量 |
299.30 g/mol |
IUPAC名 |
methyl 5-(3-fluorophenyl)-2,3-dimethylimidazo[4,5-b]pyridine-7-carboxylate |
InChI |
InChI=1S/C16H14FN3O2/c1-9-18-14-12(16(21)22-3)8-13(19-15(14)20(9)2)10-5-4-6-11(17)7-10/h4-8H,1-3H3 |
InChIキー |
BHHIBDCWRPOOCW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(N1C)N=C(C=C2C(=O)OC)C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


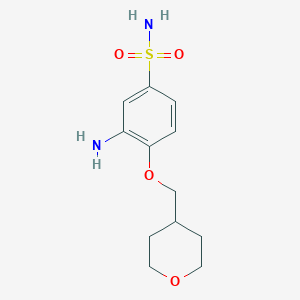
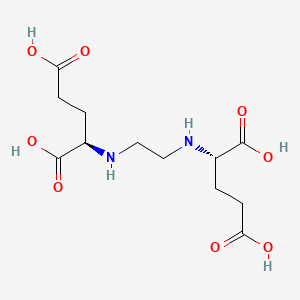
![3-Methyl-1-[1-[4-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13725045.png)
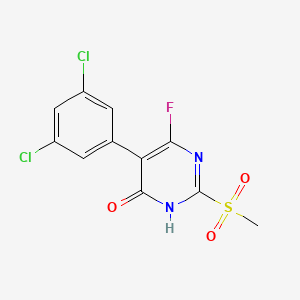
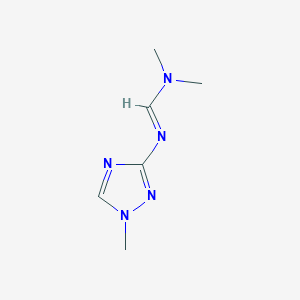
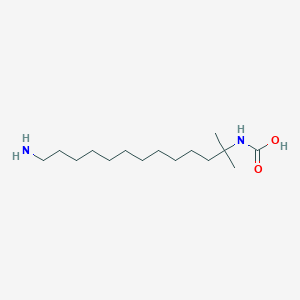

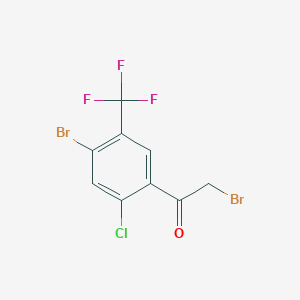
![(E)-1-cyclopropyl-3-[3-[(4-fluorophenyl)methoxy]phenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B13725071.png)
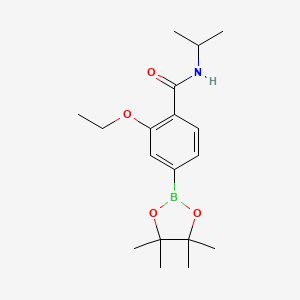

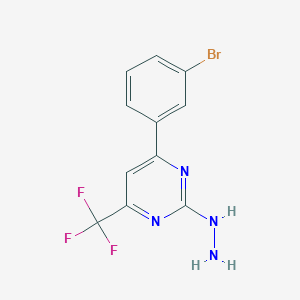

![N-Cyclopentyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13725091.png)
